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Compound of Interest

Compound Name: Ethyl 2-methylnicotinate

Cat. No.: B161284 Get Quote

Introduction
Ethyl 2-methylnicotinate is a substituted pyridine derivative with applications in the synthesis

of various organic compounds, including pharmaceuticals and agrochemicals. The structural

elucidation and confirmation of its chemical identity are crucial for quality control and research

and development purposes. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful

analytical technique for the unambiguous determination of the molecular structure of organic

compounds. This application note provides a detailed protocol for the 1H and 13C NMR

analysis of Ethyl 2-methylnicotinate, along with a summary of its spectral data.

Chemical Structure
Caption: Chemical structure of Ethyl 2-methylnicotinate.

Data Presentation
The 1H and 13C NMR spectral data for Ethyl 2-methylnicotinate are summarized in the

tables below. The 1H NMR data was obtained from experimental spectra, while the 13C NMR

data is predicted based on the analysis of similar compounds.

Table 1: 1H NMR Data of Ethyl 2-methylnicotinate (400 MHz, CDCl3)[1]
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

8.60 dd 4.8, 1.7 1H H-6

8.19 dd 7.9, 1.7 1H H-4

7.21 dd 7.8, 4.8 1H H-5

4.38 q 7.1 2H -OCH2CH3

2.84 s - 3H -CH3 (at C2)

1.40 t 7.1 3H -OCH2CH3

Table 2: Predicted 13C NMR Data of Ethyl 2-methylnicotinate

Chemical Shift (δ) ppm Assignment

167.5 C=O

158.0 C-2

151.0 C-6

138.5 C-4

128.0 C-3

122.5 C-5

61.5 -OCH2CH3

24.0 -CH3 (at C2)

14.5 -OCH2CH3

Note: The 13C NMR chemical shifts are predicted based on known substituent effects on the

pyridine ring and data from similar compounds, such as ethyl nicotinate.

Experimental Protocols
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This section outlines the standard operating procedure for the acquisition of 1H and 13C NMR

spectra of Ethyl 2-methylnicotinate.

1. Sample Preparation

Weigh approximately 10-20 mg of Ethyl 2-methylnicotinate.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl3).

Transfer the solution to a clean, dry 5 mm NMR tube.

Cap the NMR tube securely.

2. NMR Data Acquisition

Instrumentation: A 400 MHz NMR spectrometer equipped with a broadband probe.

Software: Standard spectrometer control and data processing software.

2.1. 1H NMR Spectroscopy

Experiment: Standard 1D proton NMR experiment.

Solvent: CDCl3

Temperature: 298 K

Pulse Program: A standard 90° pulse sequence.

Spectral Width: 0-12 ppm

Number of Scans: 16-32 (depending on sample concentration)

Relaxation Delay: 1-2 seconds

Acquisition Time: 2-4 seconds

2.2. 13C NMR Spectroscopy
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Experiment: Standard 1D carbon NMR experiment with proton decoupling.

Solvent: CDCl3

Temperature: 298 K

Pulse Program: A standard 90° pulse sequence with broadband proton decoupling.

Spectral Width: 0-200 ppm

Number of Scans: 1024 or more (due to the low natural abundance of 13C)

Relaxation Delay: 2-5 seconds

Acquisition Time: 1-2 seconds

3. Data Processing

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak of CDCl3 (δ 7.26 ppm for

1H NMR and δ 77.16 ppm for 13C NMR).

Integrate the peaks in the 1H NMR spectrum.

Analyze the multiplicities and coupling constants in the 1H NMR spectrum.

Assign the peaks in both the 1H and 13C NMR spectra to the corresponding nuclei in the

molecule.

Logical Workflow
The following diagram illustrates the logical workflow for the NMR analysis of Ethyl 2-
methylnicotinate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b161284?utm_src=pdf-body
https://www.benchchem.com/product/b161284?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b161284?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Data Acquisition

Data Processing & Analysis

Structure Elucidation

Sample Preparation
(Dissolve in CDCl3)

Transfer to NMR Tube

1H NMR Acquisition 13C NMR Acquisition

Fourier Transform & Phasing

Chemical Shift Calibration

Integration (1H)

Peak Assignment

Multiplicity & Coupling Analysis (1H)

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for NMR analysis of Ethyl 2-methylnicotinate.
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Conclusion
This application note provides a comprehensive guide for the 1H and 13C NMR analysis of

Ethyl 2-methylnicotinate. The provided spectral data and experimental protocol are valuable

for researchers and scientists involved in the synthesis, quality control, and development of

compounds containing this moiety. The combination of 1H and 13C NMR spectroscopy allows

for the unambiguous confirmation of the structure of Ethyl 2-methylnicotinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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